4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile
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Overview
Description
4-amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile is an aromatic ketone.
Scientific Research Applications
Thermochemistry and Conformational Polymorphism
4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile, a close relative of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, demonstrates conformational polymorphism. This compound crystallizes in different polymorphic forms due to variations in molecular conformation and crystal packing, significantly affecting its physical properties such as color and thermodynamic stability. These properties have implications in the pharmaceutical and material sciences fields for designing drugs and materials with specific physical characteristics (Yu et al., 2000).
Conformational Color Polymorphism and Crystallization Control
Conformational and color polymorphism is also evident in similar compounds, exhibiting different forms based on temperature-dependent thermodynamic stability. Understanding these polymorphisms is crucial for controlling the crystallization of these forms, which is vital for applications in developing new materials and drugs with desired physical properties (He et al., 2001).
Practical Synthesis Methods
The synthesis process of related compounds, such as 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, highlights the importance of environmentally friendly and efficient synthesis methods. These processes are critical in pharmaceutical research for the production of medicinal compounds with minimal environmental impact (Ye et al., 2016).
Molecular Structural Analysis in Polymorphic Forms
The analysis of molecular structure in polymorphic forms of related compounds, using techniques like solid-state NMR and molecular modeling, provides deep insights into how molecular conformation affects material properties. This analysis is essential in pharmaceutical science for understanding the behavior of drug substances (Smith et al., 2006).
Implications in Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which are structurally similar, have been studied for their corrosion inhibition properties on mild steel. This application is significant in material science and engineering for protecting metals against corrosion (Verma et al., 2015).
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-amino-5-(4-methylbenzoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C16H15N3OS/c1-3-8-19-16-12(9-17)13(18)15(21-16)14(20)11-6-4-10(2)5-7-11/h3-7,19H,1,8,18H2,2H3 |
InChI Key |
XMEZUIVLHTUGEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NCC=C)C#N)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NCC=C)C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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